molecular formula C15H14N4O4 B3005554 N-[5-(2,5-dimethylfuran-3-yl)-1,3,4-oxadiazol-2-yl]-2-methoxypyridine-3-carboxamide CAS No. 1334368-77-2

N-[5-(2,5-dimethylfuran-3-yl)-1,3,4-oxadiazol-2-yl]-2-methoxypyridine-3-carboxamide

Cat. No.: B3005554
CAS No.: 1334368-77-2
M. Wt: 314.301
InChI Key: JABNXYJPBCRUMQ-UHFFFAOYSA-N
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Description

N-[5-(2,5-dimethylfuran-3-yl)-1,3,4-oxadiazol-2-yl]-2-methoxypyridine-3-carboxamide is a novel 1,3,4-oxadiazole derivative offered for research purposes. The 1,3,4-oxadiazole scaffold is a recognized bioisostere for esters and amides, known to contribute to significant hydrolytic stability and favorable metabolic properties in drug discovery . Compounds based on this core structure have demonstrated a wide spectrum of biological activities in scientific research, making them valuable pharmacological tools . Research into 1,3,4-oxadiazole derivatives has shown promise in several areas. They have been investigated for their antimicrobial potential, with some analogs exhibiting potent activity against various bacterial strains . Furthermore, this class of compounds has shown significant potential in anticancer research, where certain derivatives act by inhibiting key enzymes and pathways crucial for cancer cell proliferation, such as thymidylate synthase, histone deacetylase (HDAC), and topoisomerase II . The structural features of this compound, including the 2-methoxypyridine and 2,5-dimethylfuran moieties, suggest it is a candidate for use in medicinal chemistry programs, including hit-to-lead optimization and structure-activity relationship (SAR) studies. This product is provided for chemical and pharmaceutical research applications. It is intended for use by qualified laboratory professionals only. This product is For Research Use Only. It is not intended for diagnostic or therapeutic use in humans or animals.

Properties

IUPAC Name

N-[5-(2,5-dimethylfuran-3-yl)-1,3,4-oxadiazol-2-yl]-2-methoxypyridine-3-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H14N4O4/c1-8-7-11(9(2)22-8)14-18-19-15(23-14)17-12(20)10-5-4-6-16-13(10)21-3/h4-7H,1-3H3,(H,17,19,20)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JABNXYJPBCRUMQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=C(O1)C)C2=NN=C(O2)NC(=O)C3=C(N=CC=C3)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H14N4O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

314.30 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[5-(2,5-dimethylfuran-3-yl)-1,3,4-oxadiazol-2-yl]-2-methoxypyridine-3-carboxamide typically involves multiple steps, starting with the preparation of the furan and oxadiazole intermediates. One common method involves the cyclization of a hydrazide with a carboxylic acid derivative to form the oxadiazole ring. The furan ring can be synthesized through the Maillard reaction or other organic synthesis methods involving furfural derivatives .

Industrial Production Methods

Industrial production of this compound may involve the use of biorefineries to obtain furan derivatives from biomass sources. This approach is more sustainable and environmentally friendly compared to traditional methods that rely on petroleum-based feedstocks .

Chemical Reactions Analysis

Types of Reactions

N-[5-(2,5-dimethylfuran-3-yl)-1,3,4-oxadiazol-2-yl]-2-methoxypyridine-3-carboxamide can undergo various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various electrophiles and nucleophiles for substitution reactions. Reaction conditions typically involve controlled temperatures and pH levels to ensure the desired transformations .

Major Products Formed

The major products formed from these reactions include furanones, hydrazine derivatives, and substituted pyridines, which can be further utilized in various applications .

Scientific Research Applications

Antimicrobial Properties
Research indicates that compounds containing oxadiazole and furan derivatives exhibit notable antimicrobial properties. For instance, studies have shown that related compounds demonstrate significant inhibition against various bacterial strains and fungi. The mechanism of action may involve disrupting cell wall synthesis or interfering with metabolic pathways critical for microbial survival .

Compound TypeActivityReference
Oxadiazole derivativesAntibacterialVarious studies
Furan-based compoundsAntifungalVarious studies

Medicinal Chemistry Applications

The compound has been explored for its potential use in drug development due to its structural characteristics that allow for modifications leading to enhanced bioactivity. Specifically, the incorporation of the oxadiazole ring is known to enhance the lipophilicity and bioavailability of drug candidates.

Case Study: Anticancer Activity
Recent studies have investigated the anticancer properties of oxadiazole derivatives. In vitro assays demonstrated that certain derivatives exhibited cytotoxic effects against various cancer cell lines, suggesting potential as anticancer agents .

Synthetic Routes

The synthesis of N-[5-(2,5-dimethylfuran-3-yl)-1,3,4-oxadiazol-2-yl]-2-methoxypyridine-3-carboxamide typically involves several steps:

  • Formation of the Oxadiazole Ring : This can be achieved by cyclization of a suitable hydrazide with a carboxylic acid derivative under acidic or basic conditions.
  • Introduction of the Furan Ring : The furan ring can be introduced via a Friedel-Crafts acylation reaction using 2,5-dimethylfuran as the starting material.
  • Attachment of the Pyridine Moiety : The final step involves coupling the oxadiazole-furan intermediate with an appropriate pyridine derivative.

Potential Industrial Applications

In addition to its pharmaceutical applications, this compound may have potential uses in agrochemicals due to its bioactive properties against pests and pathogens. The structural motifs present in this compound can be utilized to design new agrochemical agents that are both effective and environmentally friendly.

Mechanism of Action

The mechanism of action of N-[5-(2,5-dimethylfuran-3-yl)-1,3,4-oxadiazol-2-yl]-2-methoxypyridine-3-carboxamide involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes and receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways involved depend on the specific application and context of use .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural and Molecular Comparisons

The compound shares structural homology with several analogs, differing primarily in substituents on the oxadiazole and carboxamide groups. Key comparisons are summarized below:

Compound Name Molecular Formula Molecular Weight Key Substituents
Target Compound Not explicitly provided* ~370–400 (estimated) 2-Methoxypyridine-3-carboxamide, 2,5-dimethylfuran
BG15368 C₁₇H₁₈N₄O₅S 390.4136 4-(Dimethylsulfamoyl)benzamide
Compound in C₁₈H₁₉ClN₄O₅S₂ 471.0 Piperidine-4-carboxamide, 5-chlorothiophene sulfonyl

*Note: The target compound’s molecular formula is inferred as C₁₆H₁₅N₃O₄ based on structural similarity to BG15368, substituting benzamide with 2-methoxypyridine carboxamide.

Key Observations:
  • Substituent Effects on Molecular Weight : The target compound likely has a lower molecular weight (~370–400) compared to BG15368 (390.41) and the piperidine derivative (471.0), suggesting differences in pharmacokinetic properties such as solubility and bioavailability .
  • Functional Group Impact: The 2-methoxypyridine group in the target compound may improve hydrogen-bonding interactions with biological targets (e.g., kinases or enzymes) compared to BG15368’s sulfamoyl benzamide, which introduces polar sulfonamide groups for enhanced solubility .

Hypothesized Bioactivity and Pharmacokinetic Profiles

While specific biological data for the target compound are unavailable in the provided evidence, structural comparisons allow for informed hypotheses:

  • Lipophilicity : The 2,5-dimethylfuran group in the target compound and BG15368 increases lipophilicity compared to the sulfonamide or chlorothiophene derivatives, favoring passive diffusion across cell membranes .
  • Metabolic Stability : The 1,3,4-oxadiazole core resists enzymatic degradation, a trait shared across all analogs. However, the 2-methoxypyridine moiety may reduce oxidative metabolism compared to BG15368’s benzamide .
  • Target Selectivity : The pyridine ring’s nitrogen atom could engage in π-π stacking or coordinate with metal ions in enzyme active sites, distinguishing it from BG15368’s sulfamoyl group, which may interact with charged residues .

Biological Activity

N-[5-(2,5-dimethylfuran-3-yl)-1,3,4-oxadiazol-2-yl]-2-methoxypyridine-3-carboxamide is a compound of significant interest in medicinal chemistry due to its diverse biological activities. This article provides a comprehensive overview of its biological properties, including synthesis methods, mechanisms of action, and relevant case studies.

Chemical Structure and Properties

The compound can be described by its molecular formula C13H13N5O3C_{13}H_{13}N_5O_3 and a molecular weight of 287.27 g/mol. It contains a furan moiety, an oxadiazole ring, and a methoxypyridine structure, which contribute to its biological activity.

PropertyValue
Molecular FormulaC13H13N5O3
Molecular Weight287.27 g/mol
CAS Number1251543-48-2

Synthesis Methods

The synthesis of this compound typically involves several steps:

  • Synthesis of the Furan Derivative : The furan ring is synthesized using methods such as the Paal-Knorr synthesis.
  • Formation of the Oxadiazole Ring : This is achieved through cyclodehydration reactions involving hydrazides and carboxylic acids.
  • Pyridine Modification : The methoxypyridine component is introduced through nucleophilic substitution reactions.

Anticancer Activity

Recent studies have demonstrated that compounds with similar structural features exhibit significant cytotoxic effects against various cancer cell lines. For instance, derivatives containing oxadiazole rings have shown promising results against breast cancer cell lines (MDA-MB-231), with IC50 values indicating effective inhibition at low concentrations .

In a comparative study involving various synthesized compounds, it was noted that those with electron-withdrawing groups exhibited stronger cytotoxicity than their counterparts. This suggests that the electronic nature of substituents plays a crucial role in enhancing the biological activity of such compounds .

Antiviral Properties

Research has highlighted the potential antiviral activity of oxadiazole-containing compounds against HIV. Specifically, derivatives have been identified as non-nucleoside reverse transcriptase inhibitors (NNRTIs), showcasing higher potency and favorable resistance profiles compared to existing treatments . The structure-activity relationship (SAR) studies indicate that modifications at specific positions can enhance binding affinity and inhibit viral replication effectively.

Case Studies

  • Study on Cytotoxicity :
    A recent investigation assessed the cytotoxic effects of several oxadiazole derivatives on MDA-MB-231 cells. Among the tested compounds, one derivative exhibited an IC50 value of 27.6 μM, indicating strong inhibitory activity on cell proliferation .
  • Antiviral Screening :
    In another study focusing on NNRTIs, several derivatives were evaluated for their ability to inhibit HIV replication. Compounds demonstrated significant antiviral activity with minimal cytotoxicity to host cells, suggesting their potential as therapeutic agents in HIV treatment .

Q & A

Basic: What synthetic strategies are optimal for constructing the 1,3,4-oxadiazole core in this compound?

Methodological Answer:
The 1,3,4-oxadiazole ring is typically synthesized via cyclization of acylhydrazides or through oxidative desulfurization of thiosemicarbazides. For this compound, a two-step approach is recommended:

Precursor Preparation : React 2-methoxypyridine-3-carboxylic acid with hydrazine to form the hydrazide derivative.

Cyclization : Treat the hydrazide with a carbonylating agent (e.g., POCl₃ or CDI) in the presence of 2,5-dimethylfuran-3-carboxylic acid to form the oxadiazole core.
Characterization : Confirm the structure using 1H^1H-/13C^{13}C-NMR to verify proton environments and carbonyl signals, and X-ray crystallography for absolute configuration .

Basic: How can researchers characterize the electronic environment of the dimethylfuran substituent and its impact on molecular conformation?

Methodological Answer:

  • Spectroscopic Analysis : Use 1H^1H-NMR to observe spin-spin coupling between the furan methyl groups and adjacent protons. Infrared (IR) spectroscopy can identify conjugation effects via C=O and C-O-C stretching frequencies.
  • Computational Modeling : Perform density functional theory (DFT) calculations (e.g., B3LYP/6-31G*) to map electron density distribution and assess steric effects of the dimethylfuran moiety on planarity of the oxadiazole-pyridine system .

Advanced: How to address discrepancies in structure-activity relationship (SAR) data when modifying the 2-methoxypyridine moiety?

Methodological Answer:
Contradictions in SAR often arise from unaccounted steric or electronic factors. To resolve this:

Systematic Substitution : Synthesize analogs with methoxy group replacements (e.g., ethoxy, halogen, or hydrogen) and evaluate bioactivity.

Biophysical Assays : Use surface plasmon resonance (SPR) or isothermal titration calorimetry (ITC) to measure binding affinities, correlating with computational docking results.

Statistical Modeling : Apply multivariate regression to identify dominant physicochemical parameters (e.g., Hammett constants) influencing activity .

Advanced: What methodologies resolve contradictions between computational docking predictions and experimental binding affinities?

Methodological Answer:
Discrepancies may stem from force field inaccuracies or solvent effects. Mitigate by:

Enhanced Sampling : Use molecular dynamics (MD) simulations with explicit solvent models to account for conformational flexibility.

Post-Docking Refinement : Apply free-energy perturbation (FEP) or MM-GBSA to improve affinity predictions.

Experimental Validation : Perform competitive binding assays with site-directed mutagenesis of key residues in the target protein .

Basic: What in vitro models are suitable for initial biological screening of this compound?

Methodological Answer:

  • Enzyme Inhibition Assays : Use purified target enzymes (e.g., kinases or proteases) with fluorogenic substrates to measure IC₅₀ values.
  • Cell-Based Models : Employ immortalized cell lines (e.g., HEK293 or HepG2) for cytotoxicity or pathway inhibition studies. Ensure consistency in cell passage number and culture conditions to minimize variability .

Advanced: How to assess metabolic stability of this compound in hepatic microsomes?

Methodological Answer:

Incubation Protocol : Incubate the compound (1–10 µM) with liver microsomes (human or rodent) in NADPH-regenerating buffer at 37°C.

Sampling : Collect aliquots at 0, 15, 30, and 60 minutes, quench with acetonitrile, and centrifuge to remove proteins.

Analytical Quantification : Use LC-MS/MS to measure parent compound depletion. Calculate half-life (t1/2t_{1/2}) and intrinsic clearance (ClintCl_{int}) using first-order kinetics .

Advanced: What approaches are recommended for polymorph characterization of this compound?

Methodological Answer:

  • X-Ray Powder Diffraction (XRPD) : Identify distinct crystalline phases by comparing diffraction patterns.
  • Differential Scanning Calorimetry (DSC) : Measure melting points and enthalpy changes to detect polymorphic transitions.
  • Solubility Studies : Compare equilibrium solubility of polymorphs in biorelevant media (e.g., FaSSIF) to assess bioavailability implications .

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